molecular formula C8H5Cl2FO B1500494 1-(2,4-Dichlorophenyl)-2-fluoroethanone CAS No. 92781-39-0

1-(2,4-Dichlorophenyl)-2-fluoroethanone

Cat. No.: B1500494
CAS No.: 92781-39-0
M. Wt: 207.03 g/mol
InChI Key: SBYZMUCMESZXKW-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-fluoroethanone is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-fluoroethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time . This method is advantageous over traditional batch reactors, which may lead to side reactions and lower yields.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Formation of 2,4-dichlorobenzoic acid.

    Reduction: Formation of 1-(2,4-dichlorophenyl)-2-fluoroethanol.

    Substitution: Formation of various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-fluoroethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-fluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interact with cytochrome P450 enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorophenyl)-2-fluoroethanone stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYZMUCMESZXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664298
Record name 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92781-39-0
Record name 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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